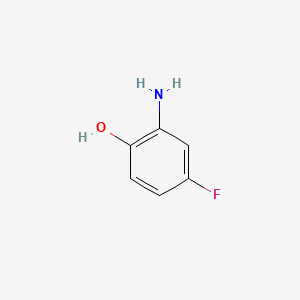

2-アミノ-4-フルオロフェノール

概要

説明

科学的研究の応用

2-Amino-4-fluorophenol has a wide range of applications in scientific research:

作用機序

Target of Action

2-Amino-4-fluorophenol, also referred to as 5-fluoro-2-hydroxyaniline , is a fluorinated aminophenol building block. It has a primary amine and a fluorine substituent at the 2- and 4-positions It’s known that the amine and hydroxy groups in 2-amino-4-fluorophenol can coordinate to a metal centre to form 5-membered ring complexes .

Mode of Action

The amine and hydroxy groups in 2-amino-4-fluorophenol interact with its targets, forming 5-membered ring complexes . A heteroleptic tin (IV) complex with 2-amino-4-fluorophenol has shown in vitro cytotoxicity towards human cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to cell death.

Biochemical Pathways

The ortho-position amine and hydroxyl groups make 2-amino-4-fluorophenol an ideal precursor for the syntheses of benzoxazoles and benzoxazines . These compounds are synthesized from 2-amino-4-fluorophenol and 1,2-diketones . Functionalised benzoxazole can be obtained by reacting 2-amino-4-fluorophenol with 1,1’-dibromoethene derivatives

Pharmacokinetics

The compound is a solid with a melting point of 130-135 °c , which may influence its absorption and distribution

Result of Action

It’s known that a heteroleptic tin (iv) complex with 2-amino-4-fluorophenol has shown in vitro cytotoxicity towards human cancer cells . This suggests that the compound may have potential anti-cancer effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-fluorophenol. It’s worth noting that the study of the microbial metabolism of organofluorines has a dual importance: identifying the catabolic products of fluorinated compounds present in the environment as the result of human activities and in the development of biotechnological processes for the incorporation of fluorine into industrially or pharmaceutically important organic compounds .

生化学分析

Biochemical Properties

2-Amino-4-fluorophenol plays a significant role in biochemical reactions due to its ability to coordinate with metal centers and form 5-membered ring complexes. This coordination is facilitated by the amine and hydroxy groups present in the compound. For instance, a heteroleptic tin (IV) complex with 2-amino-4-fluorophenol has shown in vitro cytotoxicity towards human cancer cells . The compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

2-Amino-4-fluorophenol has notable effects on different types of cells and cellular processes. It has been observed to exhibit cytotoxicity towards human cancer cells when coordinated with metal centers . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the amine and hydroxy groups allows it to interact with cellular components, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of 2-amino-4-fluorophenol involves its ability to form complexes with metal centers, which can lead to enzyme inhibition or activation. The compound’s amine and hydroxy groups enable it to bind with biomolecules, altering their structure and function. This binding can result in changes in gene expression and enzyme activity, contributing to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-4-fluorophenol can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that 2-amino-4-fluorophenol can have sustained effects on cellular behavior, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 2-amino-4-fluorophenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxicity towards cancer cells. At higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels .

Metabolic Pathways

2-Amino-4-fluorophenol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Its interactions with enzymes can lead to changes in the production and utilization of metabolites, impacting cellular function .

Transport and Distribution

Within cells and tissues, 2-amino-4-fluorophenol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 2-amino-4-fluorophenol are crucial for its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 2-amino-4-fluorophenol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of 2-amino-4-fluorophenol can determine its interactions with cellular components and its overall impact on cellular behavior .

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorophenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-fluorophenol often involves large-scale nitration of fluorobenzene, followed by catalytic reduction. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

化学反応の分析

Types of Reactions: 2-Amino-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminophenol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

類似化合物との比較

- 2-Amino-5-chlorophenol

- 2-Amino-4-bromophenol

- 2-Amino-4-methylphenol

- 2-Amino-4-nitrophenol

Comparison: 2-Amino-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. This fluorine substitution enhances the compound’s stability and reactivity, making it particularly valuable in the synthesis of fluorinated organic compounds .

特性

IUPAC Name |

2-amino-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDFRPKVIZMKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192952 | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-97-3 | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

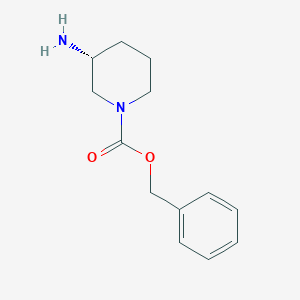

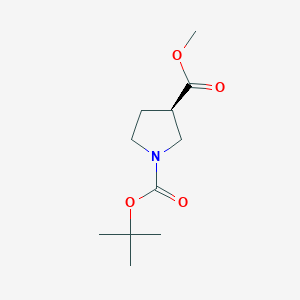

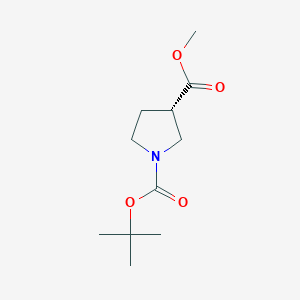

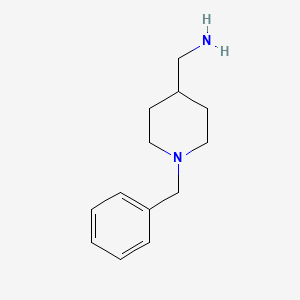

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-4-fluorophenol interact with the perovskite material and what are the downstream effects on the solar cell performance?

A1: 2-amino-4-fluorophenol exhibits multiple interactions with the FA0.75MA0.25SnI3 perovskite material:

- Hydrogen Bonding: Both the -NH2 and -OH groups in 2-amino-4-fluorophenol form hydrogen bonds with iodine atoms (I) present in the SnI64- octahedra of the perovskite structure []. This interaction improves the perovskite film morphology by promoting larger grain sizes and reducing defects.

- Surface Energy Modification: The fluorine atom (-F) in 2-amino-4-fluorophenol, due to its low surface energy, preferentially migrates to the solution-air interface during the film formation process []. This migration induces heterogeneous nucleation and guides crystal growth from the surface, leading to enhanced crystallinity and reduced defect density in the perovskite film.

- Moisture Resistance: The hydrophobic nature of the fluorine atom facing outwards from the perovskite surface acts as a barrier against moisture penetration, significantly improving the long-term stability of the device [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)